molecular formula C13H19NO3 B1458920 Methyl 2-[benzyl(2-methoxyethyl)amino]acetate CAS No. 1803604-97-8

Methyl 2-[benzyl(2-methoxyethyl)amino]acetate

Cat. No. B1458920
CAS RN: 1803604-97-8
M. Wt: 237.29 g/mol
InChI Key: GJSVPGPXMRINRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[benzyl(2-methoxyethyl)amino]acetate” is a chemical compound with the molecular formula C13H19NO3 . Its molecular weight is 237.29 g/mol . It is also known as Moclobemide or Ro 11-1163.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 237.29 g/mol . The search results didn’t provide more detailed information about its physical and chemical properties.

Scientific Research Applications

Synthesis and Characterization

  • The reaction of methyl 2-hydroxy-2-methoxy acetate with various amino alcohols has been explored, leading to the synthesis of new acyclic compounds and cyclic compounds. These compounds were characterized by NMR, infrared, and mass spectrometry, and their structures were established through X-ray crystallography and theoretical calculations (Percino & Hernández, 2007).
  • A study on the synthesis, characterization, and antibacterial activity of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate was conducted. This compound exhibited significant bactericidal effects against both Gram-positive and Gram-negative bacteria (Karai et al., 2018).

Material Science and Polymer Chemistry

  • Research on nitroxide-mediated photopolymerization introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function. This compound demonstrated efficiency as a photoiniferter in polymerization processes, which could have implications for material science and engineering (Guillaneuf et al., 2010).

Medicinal Chemistry and Pharmacology

  • Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have provided insights into their stereochemical properties and potential anticonvulsant activities. These functionalized amino acid derivatives were compared with phenytoin, identifying molecular features likely responsible for their anticonvulsant activities (Camerman et al., 2005).

Advanced Synthesis Techniques

  • The synthesis of carbazomycin B via radical arylation of benzene showcased the transformation of specific intermediates into the target compound, highlighting advanced techniques in organic synthesis (Crich & Rumthao, 2004).

properties

IUPAC Name

methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-9-8-14(11-13(15)17-2)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSVPGPXMRINRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[benzyl(2-methoxyethyl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.